N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBDVBHESYTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonamide group, and an ethoxyphenyl moiety, contributing to its unique pharmacological profile. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in antibacterial and anti-inflammatory contexts. The compound may modulate the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown strong inhibitory effects against various bacterial strains. In a study evaluating related compounds, several demonstrated IC50 values indicating potent antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, suggesting that this compound may exhibit comparable inhibitory activity .
Study 1: Antimicrobial Efficacy
A comprehensive study investigated the antimicrobial efficacy of related sulfonamide derivatives. The results indicated that compounds with similar piperidine structures exhibited moderate to strong activity against multiple bacterial strains. The study highlighted the importance of the sulfonamide moiety in enhancing the antibacterial properties of these compounds .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of piperidine-based compounds. The study found that several derivatives acted as effective inhibitors of urease and AChE, with implications for treating conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 2.14 ± 0.003 | 0.63 ± 0.001 |
| Compound B | Structure B | 6.28 ± 0.003 | 1.21 ± 0.005 |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide and related benzamide derivatives:
Key Observations:
Substituent Effects on Bioactivity
- The 4-ethoxyphenyl group in the target compound likely increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy in , compounds 5–8). This could improve membrane permeability but may reduce solubility in aqueous environments .
- Fluorine at the 4-position may enhance electronic effects (e.g., electron-withdrawing) and metabolic stability relative to chlorine or trifluoromethyl groups in analogs like the compound from .
Sulfonamide Group Variations
- Piperidin-1-ylsulfonyl (six-membered ring) vs. pyrrolidin-1-ylsulfonyl (five-membered ring): Piperidine offers greater conformational flexibility, which may improve binding to larger enzymatic pockets, whereas pyrrolidine’s rigidity could favor selectivity for specific targets .
Biological Activity Trends
- Compounds with piperidin-1-ylsulfonyl groups (e.g., 2D216, 5s) show diverse activities, including adjuvant and antiviral effects, suggesting the target compound may share similar mechanisms .
- Thiazole or furan heterocycles (e.g., 2D216, 5s) introduce aromaticity and polarity, contrasting with the target’s ethoxyphenyl group, which prioritizes hydrophobic interactions .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to ’s benzamide derivatives, involving sulfonylation of a benzamide precursor with piperidine and subsequent coupling to 4-ethoxyaniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
